1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorophenoxy group, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 2-methylphenylhydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or interact with nuclear receptors to modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide
- 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
- 1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chlorophenoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-13-4-2-3-5-16(13)20-18(23)17-10-11-22(21-17)12-24-15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
FLJLLICSYWVMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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